molecular formula C9H8Cl3NO2S B590165 Captan-d6

Captan-d6

Cat. No.: B590165
M. Wt: 306.6 g/mol
InChI Key: LDVVMCZRFWMZSG-TZCZJOIZSA-N
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Description

Captan-d6 is a deuterated form of captan, a trichloromethyl sulfenyl fungicide. It is primarily used as an internal standard for the quantification of captan in various analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . The deuterium atoms in this compound replace hydrogen atoms, making it useful in mass spectrometry due to its distinct mass difference from non-deuterated captan.

Mechanism of Action

Target of Action

Captan-d6 is a derivative of Captan, a widely used fungicide . The primary targets of this compound are thiol and non-thiol proteins within cells . These proteins play crucial roles in various cellular functions, including enzymatic activity and cellular respiration .

Mode of Action

This compound, like Captan, is a non-specific thiol reactant . It works by inhibiting the respiration of numerous species of fungi and bacteria . The compound degrades into thiophosgene, a highly reactive compound that reacts with thiol and non-thiol proteins in cells . This interaction disrupts the normal function of these proteins, leading to changes in cellular activity .

Biochemical Pathways

It is known that the compound’s reaction with thiol groups can lead to a reduction in overall enzymatic activity and respiration . This can cause significant changes in cellular metabolism and growth .

Pharmacokinetics

It is known that the compound is slightly soluble in chloroform, ethyl acetate, and methanol . This suggests that its absorption, distribution, metabolism, and excretion (ADME) properties may be influenced by these solvents. The use of deuterium in this compound could potentially affect its pharmacokinetic and metabolic profiles .

Result of Action

The action of this compound leads to a reduction in the radial growth of certain fungi and a depletion of starch in cells . In higher concentrations, it can cause chromosomal aberrations and increase the number of micronuclei in cells . These effects indicate that this compound can have significant molecular and cellular impacts.

Biochemical Analysis

Biochemical Properties

Captan-d6, like Captan, is a trichloromethyl sulfenyl fungicide . It degrades into thiophosgene, a highly reactive compound that reacts with both thiol and non-thiol proteins within cells . This interaction with proteins can influence various biochemical reactions within the cell.

Cellular Effects

The cellular effects of this compound are primarily due to its degradation into thiophosgene Thiophosgene is known to interact with various cellular components, including proteins, potentially influencing cell function

Molecular Mechanism

The molecular mechanism of this compound involves its degradation into thiophosgene, which can react with thiol and non-thiol proteins This can lead to changes in protein function, potentially influencing enzyme activity and gene expression

Temporal Effects in Laboratory Settings

Captan and its derivatives, including this compound, are known to be challenging for analysis due to their tendency to degrade both in solution and during GC-injection This degradation can influence the observed effects of this compound over time in laboratory settings

Preparation Methods

Synthetic Routes and Reaction Conditions

Captan-d6 is synthesized by introducing deuterium atoms into the captan molecule. This can be achieved through deuterium exchange reactions, where hydrogen atoms in captan are replaced with deuterium. The reaction typically involves the use of deuterated solvents and catalysts under controlled conditions to ensure complete deuteration .

Industrial Production Methods

Industrial production of this compound involves large-scale deuterium exchange reactions. The process requires specialized equipment to handle deuterated solvents and maintain the purity of the final product. The production is carried out under stringent quality control measures to ensure the consistency and reliability of this compound for analytical applications .

Chemical Reactions Analysis

Types of Reactions

Captan-d6 undergoes similar chemical reactions as non-deuterated captan, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can produce sulfoxides and sulfones, while reduction can yield thiol derivatives. Substitution reactions can result in a variety of substituted captan derivatives .

Scientific Research Applications

Captan-d6 is widely used in scientific research for its role as an internal standard in analytical chemistry. Its applications include:

Comparison with Similar Compounds

Captan-d6 is similar to other deuterated fungicides, such as folpet-d6 and phthalimide-d6. it is unique in its specific application for the quantification of captan. Similar compounds include:

This compound stands out due to its specific use in captan analysis, providing accurate and reliable results in various analytical applications.

Properties

IUPAC Name

4,4,5,6,7,7-hexadeuterio-2-(trichloromethylsulfanyl)-3a,7a-dihydroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl3NO2S/c10-9(11,12)16-13-7(14)5-3-1-2-4-6(5)8(13)15/h1-2,5-6H,3-4H2/i1D,2D,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDVVMCZRFWMZSG-TZCZJOIZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)SC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(C2C(C1([2H])[2H])C(=O)N(C2=O)SC(Cl)(Cl)Cl)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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